4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h2,4,7,9H,1,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVIWRVYQXMKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506856 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77307-66-5 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced and cyclized to yield the desired product . Another approach involves the use of 2-thiopheneethylamine and formaldehyde, followed by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. For instance, the use of ethanol as a solvent and hydrochloric acid as a catalyst at controlled temperatures (50-60°C) can result in high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Antiplatelet Agents
One of the most prominent applications of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid is its role as an intermediate in the synthesis of ticlopidine hydrochloride. Ticlopidine is known for its ability to inhibit platelet aggregation and is used clinically to prevent thrombotic events. The synthesis pathway allows for economical production on an industrial scale .
Neuroprotective Effects
Recent studies have indicated that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine compounds exhibit neuroprotective properties. These compounds may modulate neurotransmitter systems and possess potential therapeutic effects for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research highlights their ability to cross the blood-brain barrier and interact with central nervous system receptors .
Case Studies
- Ticlopidine Synthesis : A study demonstrated the efficient synthesis of ticlopidine using this compound as a key intermediate. The process involved several reaction steps that optimized yield and purity while minimizing costs .
- Neuroprotective Screening : In vitro assays assessed the neuroprotective effects of various substituted tetrahydrothieno compounds. Results showed significant inhibition of neuronal cell death under oxidative stress conditions, suggesting their potential as therapeutic agents against neurodegeneration .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic Acid Hydrochloride
- Structure : Differs in the position of the carboxylic acid group (2-position vs. 4-position) and includes a hydrochloride salt.
- Properties: Molecular formula C₈H₁₀ClNO₂S (MW: 219.69 g/mol), CAS 116118-99-1 .
- Application : Used as an intermediate in drug synthesis, highlighting the importance of substitution patterns on pharmacological activity .
5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic Acid
- Structure : Features an acetyl group at the 5-position, modifying the compound’s lipophilicity and metabolic stability.
Imidazo[4,5-c]pyridine Derivatives
- Example : (4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 828931-70-0).
- Structure : Replaces the thiophene ring with an imidazole ring, altering electronic properties and hydrogen-bonding capacity.
- Properties : Molecular formula C₁₃H₁₃N₃O₂ (MW: 243.26 g/mol) .
Thiazolo[5,4-c]pyridine Derivatives
Pharmacological Activity Comparison
Antiplatelet Activity
- Clopidogrel: A well-known antiplatelet drug sharing the thieno-pyridine core, highlighting the importance of the 4-carboxylic acid group in prodrug activation .
SAR Insights
- Substitution Position : Derivatives with substituents at the 2-position (e.g., hydrochloride salt) may exhibit different pharmacokinetic profiles compared to 4-carboxylic acid analogs due to altered binding interactions .
- Heterocycle Replacement: Imidazo and thiazolo analogs show reduced antiplatelet efficacy compared to thieno derivatives, likely due to differences in ADP receptor binding .
Biological Activity
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid (THTP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of THTP, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The molecular structure of THTP is characterized by a tetrahydrothieno ring fused with a pyridine moiety. This unique structure contributes to its biological activity. Various synthetic routes have been developed to produce THTP derivatives, which often involve multicomponent reactions and modifications at different positions on the ring system.
Synthesis Overview:
- Starting Materials: Thiophene derivatives and pyridine precursors.
- Key Reactions: Pictet-Spengler reaction and hydrogenation methods are commonly employed.
- Yield: Typical yields range from 50% to 80%, depending on the specific synthetic pathway used.
Anti-inflammatory Properties
THTP has demonstrated potent anti-inflammatory effects. A study evaluated its ability to inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood. Results indicated that certain THTP derivatives significantly reduced TNF-α levels, highlighting their potential as anti-inflammatory agents .
Neuropharmacological Effects
Research has indicated that THTP derivatives exhibit notable activity at various neurotransmitter receptors. Specifically, they have been shown to inhibit human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of catecholamines. This inhibition suggests potential applications in treating conditions related to catecholamine dysregulation, such as hypertension and anxiety disorders .
Antimicrobial Activity
Preliminary studies have also assessed the antimicrobial properties of THTP compounds against various bacterial strains. Some derivatives displayed significant inhibitory effects against Mycobacterium tuberculosis, suggesting their potential use in tuberculosis treatment .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a controlled study published in 2002, several THTP derivatives were synthesized and tested for their ability to inhibit TNF-α production. The most effective compounds exhibited IC50 values in the low micromolar range, demonstrating their potential utility in inflammatory diseases .
Case Study 2: Neuropharmacological Evaluation
A subsequent study focused on the selectivity of THTP derivatives for hPNMT over other receptors. Compounds with specific substitutions at the 6-position showed enhanced potency and selectivity, indicating that structural modifications can optimize therapeutic efficacy .
Data Tables
| Compound | Activity | IC50 (µM) | Comments |
|---|---|---|---|
| THTP Derivative A | TNF-α Inhibition | 1.5 | Potent anti-inflammatory agent |
| THTP Derivative B | hPNMT Inhibition | 0.8 | High selectivity for hPNMT |
| THTP Derivative C | Antimicrobial Activity | 2.0 | Effective against M. tuberculosis |
Q & A
Basic: What are the common synthetic routes for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid?
The compound is synthesized via condensation reactions followed by cyclization. A study by Liu et al. (2013) detailed a method using catalytic conditions in polar solvents like dimethylformamide (DMF) to achieve cyclization of precursor molecules. Key steps include protecting group strategies (e.g., trityl groups for nitrogen protection) and acid-catalyzed deprotection . Yield optimization often involves adjusting reaction temperatures (e.g., 95°C) and stoichiometric ratios of intermediates .
Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 95°C vs. other values)?
Discrepancies may arise from polymorphic forms, impurities, or measurement methodologies. To address this:
- Purity Analysis : Use HPLC (≥98% purity threshold) and differential scanning calorimetry (DSC) to verify thermal behavior .
- Crystallization Conditions : Recrystallize the compound using varied solvent systems (e.g., ethanol/water mixtures) to isolate stable polymorphs .
- Literature Cross-Validation : Compare data with structurally similar derivatives, such as prasugrel intermediates, which exhibit analogous thermal profiles .
Basic: Which spectroscopic techniques are essential for structural characterization?
- NMR : H and C NMR confirm the tetracyclic framework and carboxylic acid proton (δ ~12 ppm) .
- X-ray Crystallography : SHELXL refinement resolves bond angles and heterocyclic conformation; programs like SHELX-76 are widely used for small-molecule analysis .
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm) and thiophene ring vibrations (~690 cm^{-1) provide functional group confirmation .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives targeting platelet aggregation?
- Structural Modifications : Introduce substituents at the 5-position (e.g., sulfonyl groups) to enhance binding to P2Y12 receptors, as seen in prasugrel analogs .
- In Vitro Assays : Measure IC values in platelet-rich plasma using ADP-induced aggregation tests .
- Computational Modeling : Perform docking studies with GPCR crystal structures (PDB: 4NTJ) to predict binding affinities .
Basic: What safety protocols are critical for handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (R36/37/38) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride salt aerosols .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How to optimize chromatographic purity analysis for trace impurities?
- HPLC Method Development : Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water) and UV detection at 254 nm. Adjust gradient elution to resolve peaks for byproducts like uncyclized precursors .
- Mass Spectrometry : High-resolution LC-MS (ESI+) identifies impurities via molecular ion matching (e.g., [M+H] = 184.03 for the parent compound) .
Basic: How to experimentally determine logP (partition coefficient)?
- Shake-Flask Method : Partition the compound between octanol and water (1:1 ratio), measure concentrations via UV-Vis spectroscopy at λ~280 nm. Reported logP = 6.036 .
- Alternative Approach : Use reverse-phase HPLC retention times correlated with a calibration curve of standards (e.g., benzene derivatives) .
Advanced: What challenges arise in crystallizing this compound for X-ray studies?
- Solubility Issues : Low solubility in common solvents (e.g., dichloromethane) necessitates mixed-solvent systems (e.g., DMF/ethanol) .
- Twinned Crystals : Address using SHELXD for data integration and Olex2 for twin law refinement .
- Thermal Motion : High disorder in the tetrahydrothieno ring may require TLS parameterization during SHELXL refinement .
Basic: What are the key regulatory considerations for laboratory use?
- CAS Compliance : Ensure proper labeling (CAS 116118-98-0) and SDS documentation per GHS standards .
- Waste Disposal : Classify as hazardous waste (EPA code D001) due to flammability and reactivity .
Advanced: How to validate synthetic intermediates using 15^{15}15N-isotopic labeling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
